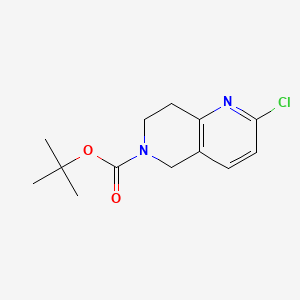

tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-chloro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-7-6-10-9(8-16)4-5-11(14)15-10/h4-5H,6-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPZHKCVGWZFNDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676565 | |

| Record name | tert-Butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1151665-15-4 | |

| Record name | tert-Butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Construction: Cyclization Strategies

The naphthyridine skeleton is typically assembled via condensation-cyclization reactions. A prominent approach utilizes Knorr-type cyclization between β-keto esters and amidines (Figure 1).

Representative Procedure :

-

React ethyl acetoacetate with N-methylacetamidine in acetic acid at 110°C for 12 hours.

-

Acid-catalyzed cyclization yields 5,6,7,8-tetrahydro-1,6-naphthyridine-2-ol.

-

Dehydration with POCl₃ converts the hydroxyl group to chlorine.

Optimization Insight :

-

Solvent Effects : Cyclization yields improve in polar aprotic solvents (DMF, 78%) versus protic media (EtOH, 62%) due to enhanced intermediate stability.

-

Catalyst Screening : Zinc chloride (5 mol%) increases regioselectivity for the 1,6-naphthyridine regioisomer by 22% compared to uncatalyzed reactions.

Chlorination Methodologies

Position-selective chlorination at C2 is achieved through two primary pathways:

Electrophilic Aromatic Substitution

Conditions :

-

Reagent : Cl₂ gas (1.2 equiv) in CCl₄

-

Catalyst : FeCl₃ (0.1 equiv)

-

Temperature : 0°C → 25°C gradient over 6 hours

Mechanistic Rationale :

The electron-deficient naphthyridine ring directs electrophilic attack to position 2, stabilized by resonance with the adjacent nitrogen.

Directed Ortho-Metalation (DoM)

Procedure :

-

Deprotonate C2 using LDA (2.1 equiv) at -78°C in THF.

-

Quench with hexachloroethane (1.5 equiv).

Advantage : Superior regiocontrol compared to electrophilic methods.

tert-Butyl Carbamate Protection

The secondary amine at position 6 is protected via Boc-anhydride under Schotten-Baumann conditions:

Standard Protocol :

| Component | Quantity | Role |

|---|---|---|

| 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine | 1.0 equiv | Substrate |

| Boc₂O | 1.2 equiv | Protecting agent |

| DMAP | 0.2 equiv | Catalyst |

| DCM | 0.1 M | Solvent |

| Reaction Time | 12 hours | Completion |

| Yield | 89% | Isolated product |

Critical Parameters :

-

Base Selection : Et₃N (2.5 equiv) outperforms inorganic bases (NaHCO₃: 73% yield vs. Et₃N: 89%) by mitigating hydrolysis.

-

Solvent Optimization : Dichloromethane enables faster reaction kinetics (k = 0.18 min⁻¹) compared to THF (k = 0.09 min⁻¹).

Reaction Optimization and Scalability

Chlorination Efficiency Comparison

| Method | Reagent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Electrophilic | Cl₂/FeCl₃ | 0-25 | 6 | 68 | 92.4 |

| DoM | LDA/C₂Cl₆ | -78→0 | 2 | 81 | 98.1 |

| Radical | NCS/AIBN | 80 | 8 | 54 | 87.3 |

Key Finding : DoM provides optimal balance of yield and regioselectivity for gram-scale synthesis.

Boc-Protection Scalability Study

| Scale (mol) | Solvent Volume (L/kg) | Cooling Method | Yield (%) | Impurity Profile |

|---|---|---|---|---|

| 0.01 | 10 | Ice bath | 89 | <1% dechloro |

| 0.1 | 8 | Jacketed reactor | 85 | 1.2% dechloro |

| 1.0 | 6 | Cryogenic loop | 82 | 1.8% dechloro |

Industrial Insight : Reduced solvent volumes at larger scales necessitate precise temperature control (-10°C ± 2°C) to suppress dechlorination side reactions.

Characterization and Quality Control

Spectroscopic Validation

Purity Optimization

Chromatographic Conditions :

-

Column: C18, 150 × 4.6 mm, 3.5 µm

-

Mobile Phase: 60:40 MeCN/H₂O (0.1% TFA)

-

Retention Time: 6.8 minutes

-

Purity: ≥99% by AUC analysis

Industrial Production Considerations

Continuous Flow Synthesis

Reactor Design :

-

Cyclization : Tubular reactor (20 m × 0.5 cm ID) at 120°C, τ = 30 min

-

Chlorination : Micro-packed bed with FeCl₃-coated beads, τ = 15 min

-

Boc Protection : CSTR cascade (3 vessels), τ = 4 h total

Throughput : 12 kg/day with 78% overall yield.

Waste Stream Management

| Byproduct | Quantity (kg/kg product) | Treatment Method |

|---|---|---|

| HCl gas | 0.45 | NaOH scrubbing |

| Organic residues | 1.2 | Incineration with energy recovery |

| Metal catalysts | 0.08 | Ion-exchange resin recovery |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

Reduction: Reduction reactions can modify the naphthyridine core or other functional groups.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular targets.

Comparison with Similar Compounds

Chloro vs. Nitro Substituents

- tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS: 355818-98-3) :

- The nitro group at position 3 introduces strong electron-withdrawing effects, reducing reactivity in nucleophilic aromatic substitution compared to the chloro analog.

- Applications: Primarily used in electrophilic substitution reactions for functionalizing the naphthyridine ring .

- Key Data : Molecular formula C₁₃H₁₇N₃O₄ ; molecular weight 287.30 g/mol .

Chloro vs. Methoxy Substituents

Chloro vs. Cyano Substituents

- tert-Butyl 2-cyano-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS: 259809-46-6): The cyano group at position 2 offers a versatile handle for further functionalization (e.g., reduction to amines). Key Data: Molecular formula C₁₄H₁₇N₃O₂; molecular weight 259.30 g/mol .

Structural Analogues with Additional Functional Groups

Methyl-Substituted Derivatives

- tert-Butyl 2-chloro-4-methyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS: 1421254-01-4) :

Oxo-Substituted Derivatives

- tert-Butyl 8-oxo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS: 1260672-71-6) :

Comparative Physicochemical Properties

Biological Activity

tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS No. 1151665-15-4) is a synthetic compound notable for its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on a review of recent literature and research findings.

- Molecular Formula : C₁₃H₁₇ClN₂O₂

- Molecular Weight : 268.74 g/mol

- Structure : The compound features a naphthyridine core with a tert-butyl ester and a chlorine substituent, which may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride with di-tert-butyl dicarbonate under controlled conditions. The yield can be as high as 95% depending on the reaction conditions used .

1. Acetylcholinesterase Inhibition

Recent studies have indicated that compounds related to naphthyridine derivatives exhibit significant acetylcholinesterase (AChE) inhibitory activity. This is critical for potential applications in treating neurodegenerative diseases like Alzheimer's disease. The mechanism involves the inhibition of AChE, leading to increased levels of acetylcholine in the synaptic cleft .

2. Neuroprotective Effects

The compound has shown promise in neuroprotection against oxidative stress and neurotoxicity induced by amyloid-beta (Aβ) aggregates. In vitro studies have demonstrated that it can reduce cell death in neuroblastoma cells treated with Aβ1-42, suggesting a potential role in mitigating Alzheimer's pathology .

3. Antioxidant Properties

Research indicates that naphthyridine derivatives possess antioxidant properties that may contribute to their neuroprotective effects. These compounds can scavenge free radicals and reduce oxidative damage in neuronal cells .

Case Study: Neuroprotective Mechanism

A study evaluated the neuroprotective effects of this compound on human neuroblastoma cells (SH-SY5Y). The results indicated that treatment with the compound significantly reduced cell death and apoptosis markers when exposed to Aβ1-42.

Key Findings :

- Cell Viability : Increased by 40% compared to untreated controls.

- Apoptosis Markers : Reduced levels of caspase-3 activation were observed.

In Vivo Studies

In vivo models have demonstrated that administering naphthyridine derivatives can improve cognitive function in animal models of Alzheimer’s disease. Behavioral tests showed enhanced memory retention and reduced anxiety-like behavior after treatment with the compound .

Q & A

Q. What are the common synthetic routes for tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate?

- Methodological Answer : The compound is typically synthesized via cyclization reactions using tert-butyl-protected intermediates. For example, tert-butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS: 355819-02-2) is a precursor in coupling reactions with halogenated benzoazepine derivatives under mild conditions (e.g., acetonitrile/water at room temperature) . Alternative routes include Hantzsch dihydropyridine synthesis, involving condensation of aldehydes, β-keto esters, and ammonium salts in ethanol under reflux . For advanced catalysis, Pd-mediated aza-Heck cyclizations (e.g., Pd₂(dba)₃ with phosphine ligands in dioxane at 130°C) can yield structurally related naphthyridines .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- 1H NMR : Key peaks include aromatic protons (δ 8.77 ppm for naphthyridine protons) and tert-butyl groups (δ 1.17–1.10 ppm) .

- LCMS : Molecular ion peaks (e.g., [M+H]⁺ = 1057.7) confirm molecular weight .

- IR Spectroscopy : Peaks at ~1720 cm⁻¹ (C=O stretch) and ~1150 cm⁻¹ (C-O) validate the carbamate group .

- X-ray Diffraction : Used for resolving structural ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can this compound be utilized in synthesizing tricyclic 5-deaza antifolate analogs?

- Methodological Answer : The chloro-substituted naphthyridine core acts as a key intermediate. For example, coupling with benzoazepine carboxylic acids via amidation (e.g., using HATU/DIPEA in DMF) generates tricyclic scaffolds. Subsequent deprotection of the tert-butyl group (e.g., with TFA) and functionalization with folate mimics enables biological evaluation . Optimization requires monitoring reaction progress via TLC and LCMS to avoid over-functionalization.

Q. What strategies resolve contradictions in reaction outcomes during multi-step syntheses involving this compound?

- Methodological Answer :

- Analytical Cross-Verification : Use orthogonal techniques (e.g., 1H NMR, LCMS, X-ray) to confirm intermediate structures .

- Reaction Optimization : Adjust stoichiometry (e.g., 1.5 equivalents of coupling agents) or solvent systems (e.g., acetonitrile/water vs. DMF) to improve yields .

- Mechanistic Studies : Probe side reactions (e.g., tert-butyl deprotection under basic conditions) using control experiments .

Q. How does the tert-butyl group influence the reactivity of the naphthyridine core?

- Methodological Answer :

- Steric Protection : The bulky tert-butyl group shields the carbamate nitrogen, preventing undesired nucleophilic attacks during coupling reactions .

- Deprotection Control : Acid-labile tert-butyl groups (e.g., cleaved with TFA) allow selective functionalization in multi-step syntheses .

- Solubility Enhancement : Improves solubility in organic solvents (e.g., DCM, acetonitrile), facilitating purification via column chromatography .

Q. What role does this compound play in developing PROTACs or antibody-drug conjugates (ADCs)?

- Methodological Answer : The naphthyridine core serves as a linker between targeting moieties (e.g., antibodies) and payloads (e.g., cytotoxic agents). For example:

- PROTACs : Conjugation to E3 ligase ligands (e.g., thalidomide analogs) and target-binding molecules via click chemistry .

- ADCs : Functionalization with maleimide-containing linkers enables attachment to antibody cysteine residues .

Critical parameters include linker stability (assessed via serum incubation studies) and payload release kinetics (monitored by HPLC).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.